3-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)acrylamide
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Overview
Description
(2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a tert-butyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and 4-methoxyaniline.
Condensation Reaction: The aldehyde group of 4-tert-butylbenzaldehyde reacts with the amine group of 4-methoxyaniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.
Acylation: The intermediate amine undergoes acylation with acryloyl chloride in the presence of a base like triethylamine to form the final product, (2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated amides.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Biochemistry: It can be used to study enzyme interactions and inhibition mechanisms.
Industry
Coatings: The compound can be used in the formulation of advanced coatings with improved durability and resistance to environmental factors.
Electronics: It can be utilized in the development of organic semiconductors for electronic devices.
Mechanism of Action
The mechanism by which (2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-tert-butylphenyl)-N-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-(4-tert-butylphenyl)-N-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in (2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
Tert-Butyl Group: The tert-butyl group provides steric hindrance, affecting the compound’s stability and its ability to fit into enzyme active sites or receptor binding pockets.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H23NO2/c1-20(2,3)16-8-5-15(6-9-16)7-14-19(22)21-17-10-12-18(23-4)13-11-17/h5-14H,1-4H3,(H,21,22)/b14-7+ |
InChI Key |
KRLOIZLELVZKIX-VGOFMYFVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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